N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide
Description
The compound N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a 3,4-dimethoxyphenyl group via an imine bond (E-configuration). Its synthesis typically involves a multi-step process:
Condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate to form an intermediate.
Hydrazide formation via reaction with hydrazine hydrate.
Final Schiff base condensation with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) .
This compound’s structural uniqueness lies in the combination of the electron-rich 3,4-dimethoxyphenyl group and the planar benzimidazole moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
InChI |
InChI=1S/C20H22N4O3/c1-14-22-16-6-4-5-7-17(16)24(14)11-10-20(25)23-21-13-15-8-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b21-13+ |
InChI Key |
DVEHSIMNLPSZHZ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Biological Activities
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity:
Studies have shown that compounds containing the benzimidazole moiety often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Antimicrobial Properties:
Research indicates that derivatives of hydrazides possess significant antimicrobial activity. This compound has been tested against several bacterial strains, demonstrating effective inhibition of growth, which suggests its potential use as an antimicrobial agent .
Antioxidant Activity:
The presence of methoxy groups in the aromatic ring may enhance the antioxidant properties of the compound. Antioxidants are crucial for neutralizing free radicals in biological systems, thus reducing oxidative stress-related diseases .
Therapeutic Potential
Given its diverse biological activities, this compound has potential therapeutic applications:
Cancer Therapy:
The compound could be developed into a novel anticancer drug based on its ability to inhibit cancer cell growth. Further studies are needed to elucidate its mechanism of action and efficacy in vivo.
Infection Control:
With demonstrated antimicrobial properties, this compound could be explored as a treatment option for infections caused by resistant bacterial strains. Its development could address the growing concern of antibiotic resistance.
Oxidative Stress Management:
As an antioxidant, this compound may find applications in the management of diseases associated with oxidative stress, such as neurodegenerative disorders.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from benzimidazole and hydrazone structures:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Divin (N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide)
- Structural Differences : Divin replaces the 3,4-dimethoxyphenyl group with a 2-hydroxynaphthyl substituent.
- Biological Activity : Divin inhibits bacterial division by mislocalizing late-stage divisome proteins (e.g., FtsI, FtsQ) rather than targeting FtsZ. It exhibits bacteriostatic activity against clinical pathogens (MIC: 2–8 µg/mL) and low cytotoxicity (IC50 > 100 µM in mammalian cells) .
- Mechanistic Insight : The hydroxynaphthyl group may enhance π-π stacking interactions with bacterial membrane components, while the benzimidazole stabilizes the hydrazide backbone .
3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(Diethylamino)phenyl]methylene}propanohydrazide
- Structural Differences: The 3,4-dimethoxyphenyl group is replaced with a 4-diethylaminophenyl substituent.
- Electronic Effects: The diethylamino group is a strong electron donor, increasing the electron density of the aromatic ring. This could enhance binding to targets requiring charge-transfer interactions .
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- Structural Differences : The benzimidazole is replaced with a 3,5-dimethylpyrazole ring.
- Impact on Bioactivity: Pyrazole’s smaller size and dual nitrogen atoms may reduce steric hindrance, improving solubility.
(Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide
- Structural Differences : Features a benzotriazole core and an ethylidene linker instead of methylidene.
- Functional Implications : The bulkier benzotriazole may hinder membrane permeability but could improve stability against enzymatic degradation .
Structure-Activity Relationship (SAR) Trends
Key Research Findings
- Enzyme Inhibition : Compounds with dimethoxy substituents show ACE inhibition (e.g., IC50: 15 µM for 3d in ), likely due to methoxy groups stabilizing enzyme-ligand interactions .
- Antimicrobial Mechanisms : Divin’s unique action highlights the role of late divisome proteins as targets, distinct from FtsZ inhibitors like PC190723 .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, structural analysis, and various biological assays that highlight its pharmacological potential.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the condensation of 3,4-dimethoxyacetophenone with appropriate hydrazine derivatives under reflux conditions. The yield of the synthesized compound is often around 66%, with a melting point of approximately 123.7 °C. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the compound .
Table 1: Characterization Data of this compound
| Characteristic | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 286.33 g/mol |
| Melting Point | 123.7 °C |
| Yield | 66% |
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. In vitro assays on various cancer cell lines (e.g., A549, HCC827) showed significant antiproliferative effects. For instance, the IC50 values in two-dimensional (2D) cultures were notably lower compared to three-dimensional (3D) cultures, indicating a stronger efficacy in simpler environments .
Table 2: Antitumor Activity Assay Results
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains such as E. coli and S. aureus. In vitro tests revealed that it could effectively inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
The proposed mechanism for the antitumor activity involves interaction with DNA, where the compound binds within the minor groove of AT-DNA, potentially disrupting replication and transcription processes . The presence of functional groups such as methoxy and benzimidazole enhances its binding affinity and biological activity.
Study on Antimalarial Activity
A related series of hydrazones demonstrated significant antimalarial activity against Plasmodium falciparum. Although not directly tested on the target compound, the structural similarities suggest potential efficacy in malaria treatment . This highlights the versatility of hydrazone derivatives in medicinal chemistry.
Clinical Relevance
In clinical settings, compounds with similar structures have been evaluated for their safety profiles and therapeutic indices. The low toxicity observed in preliminary studies supports further investigation into their use as therapeutic agents in oncology and infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
